molecular formula C11H19BN2O4S B13707011 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester

1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester

Cat. No.: B13707011
M. Wt: 286.16 g/mol
InChI Key: HHUPEQRNCHSJLQ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid moiety attached to a pyrazole ring, which is further modified with an ethylsulfonyl group. The pinacol ester functionality enhances its stability and solubility, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester typically involves the following steps:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation, where the pyrazole ring reacts with ethylsulfonyl chloride in the presence of a base.

    Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using bis(pinacolato)diboron as the boron source.

    Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents include palladium catalysts for coupling reactions, and various oxidizing or reducing agents for other transformations. Major products formed from these reactions include substituted pyrazoles and other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. In medicinal chemistry, its mechanism of action may involve inhibition of specific enzymes or receptors, depending on the structure of the final bioactive molecule .

Comparison with Similar Compounds

1-(Ethylsulfonyl)pyrazole-3-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H19BN2O4S

Molecular Weight

286.16 g/mol

IUPAC Name

1-ethylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C11H19BN2O4S/c1-6-19(15,16)14-8-7-9(13-14)12-17-10(2,3)11(4,5)18-12/h7-8H,6H2,1-5H3

InChI Key

HHUPEQRNCHSJLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)S(=O)(=O)CC

Origin of Product

United States

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